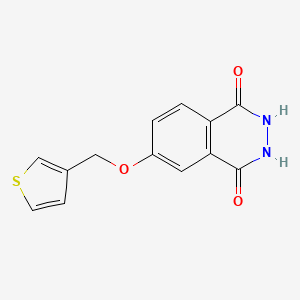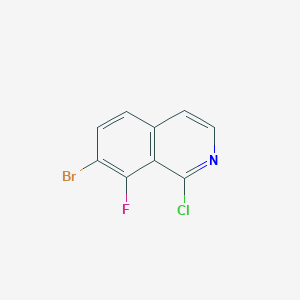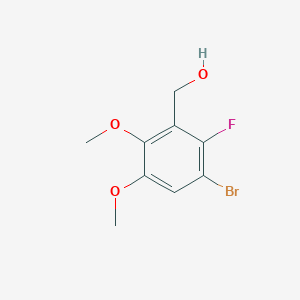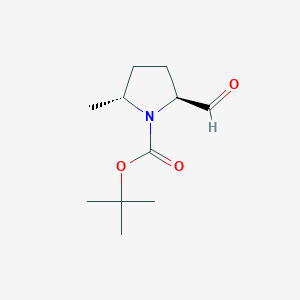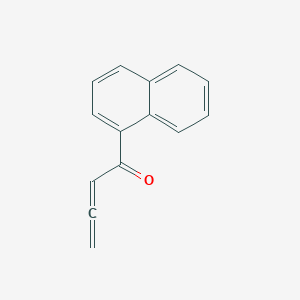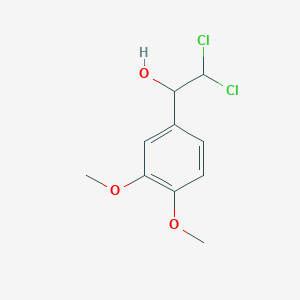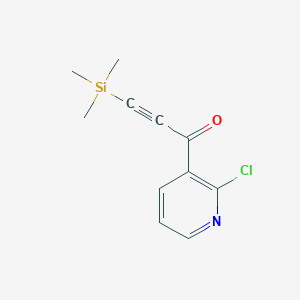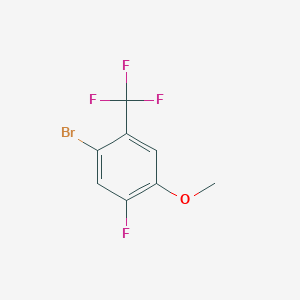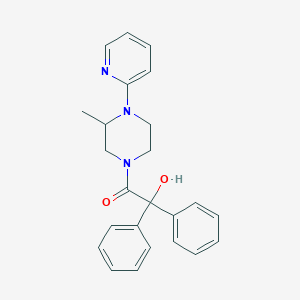
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a hydroxyl group, a piperazine ring, and a diphenylethanone moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the pyridine ring and the hydroxyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring and pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Substituted naphthyridinone compounds: These compounds share structural similarities and are known for their T cell activation and anti-tumor activities.
Bicyclic heteroaryl substituted compounds: These compounds also exhibit significant biological activities and are used in similar research contexts.
Uniqueness
What sets 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone apart is its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
6624-13-1 |
|---|---|
Molekularformel |
C24H25N3O2 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C24H25N3O2/c1-19-18-26(16-17-27(19)22-14-8-9-15-25-22)23(28)24(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,19,29H,16-18H2,1H3 |
InChI-Schlüssel |
UFAJFMHSGHTVER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


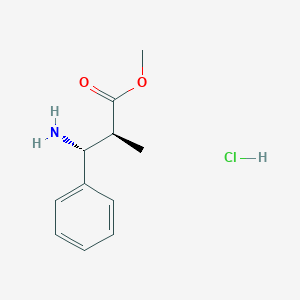

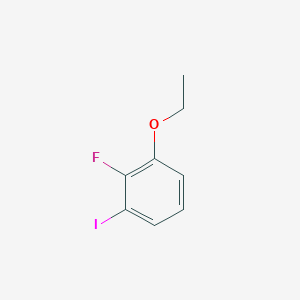
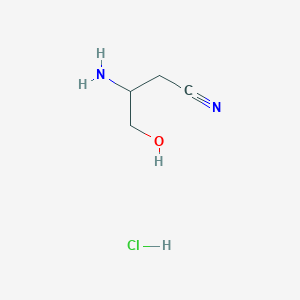
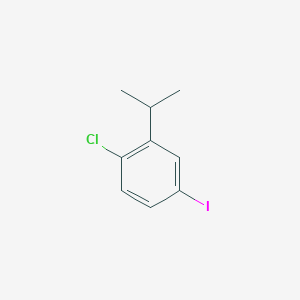
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
